2-[3-(1,2-Dihydro-2-methyl-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-(2-Methyl-1-oxo-1,2-dihydropyrrolo[1,2-a]pyrazin-3-yl)propyl)isoindoline-1,3-dione is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. This compound features a unique structure that includes a pyrrole ring fused with a pyrazine ring, making it a pyrrolopyrazine derivative.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(2-Methyl-1-oxo-1,2-dihydropyrrolo[1,2-a]pyrazin-3-yl)propyl)isoindoline-1,3-dione typically involves multiple steps. One common method includes the following steps :
Cross-Coupling Reaction: The pyrrole ring is coupled with acyl (bromo)acetylenes in the presence of solid alumina at room temperature to form 2-(acylethynyl)pyrroles.
Addition Reaction: Propargylamine is added to the obtained acetylenes to produce N-propargylenaminones.
Intramolecular Cyclization: The prepared propargylic derivatives undergo intramolecular cyclization, catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO), to form the final pyrrolopyrazine structure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
2-(3-(2-Methyl-1-oxo-1,2-dihydropyrrolo[1,2-a]pyrazin-3-yl)propyl)isoindoline-1,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce other functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-(3-(2-Methyl-1-oxo-1,2-dihydropyrrolo[1,2-a]pyrazin-3-yl)propyl)isoindoline-1,3-dione has a wide range of scientific research applications, including :
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial, anti-inflammatory, and antiviral properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(3-(2-Methyl-1-oxo-1,2-dihydropyrrolo[1,2-a]pyrazin-3-yl)propyl)isoindoline-1,3-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, thereby affecting various biological processes. For example, it may inhibit kinase activity, leading to reduced cell proliferation and inflammation .
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrazine Derivatives: These include other compounds with similar pyrrole and pyrazine ring structures.
Imidazole Derivatives: Compounds containing imidazole rings, which also exhibit diverse biological activities.
Pyridazine Analogs: Nitrogen-containing heterocycles with similar biological properties.
Uniqueness
What sets 2-(3-(2-Methyl-1-oxo-1,2-dihydropyrrolo[1,2-a]pyrazin-3-yl)propyl)isoindoline-1,3-dione apart is its specific structure, which allows for unique interactions with biological targets. This makes it a valuable compound for drug discovery and development .
Properties
Molecular Formula |
C19H17N3O3 |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
2-[3-(2-methyl-1-oxopyrrolo[1,2-a]pyrazin-3-yl)propyl]isoindole-1,3-dione |
InChI |
InChI=1S/C19H17N3O3/c1-20-13(12-21-10-5-9-16(21)19(20)25)6-4-11-22-17(23)14-7-2-3-8-15(14)18(22)24/h2-3,5,7-10,12H,4,6,11H2,1H3 |
InChI Key |
ZSVHQLKNEAGZQZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CN2C=CC=C2C1=O)CCCN3C(=O)C4=CC=CC=C4C3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.